molecular formula C10H13N3O2 B1343010 2-(3-Nitrophenyl)piperazine CAS No. 65709-29-7

2-(3-Nitrophenyl)piperazine

Cat. No.: B1343010
CAS No.: 65709-29-7
M. Wt: 207.23 g/mol
InChI Key: VGANTLKDSNLDDD-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)piperazine: is an organic compound that belongs to the class of piperazine derivatives It consists of a piperazine ring substituted with a nitrophenyl group at the second position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3-Nitrophenyl)piperazine can undergo oxidation reactions, often resulting in the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Comparison with Similar Compounds

Uniqueness: 2-(3-Nitrophenyl)piperazine is unique due to its specific substitution pattern, which can influence its binding affinity and inhibitory activity against enzymes like tyrosinase. The position of the nitro group can significantly affect the compound’s electronic properties and reactivity, making it distinct from its isomers.

Properties

IUPAC Name

2-(3-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGANTLKDSNLDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618683
Record name 2-(3-Nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65709-29-7
Record name 2-(3-Nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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